5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Description
Contextual Significance of Imidazopyrazine Heterocycles in Medicinal Chemistry and Organic Synthesis
Imidazopyrazines, and the closely related imidazopyridines, are fused heterocyclic systems that are considered privileged scaffolds in drug discovery. rsc.org Their unique three-dimensional structure and electronic properties allow them to interact with a wide variety of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological effects. e3s-conferences.org Consequently, these heterocycles are integral components of numerous compounds investigated for various therapeutic applications.
The imidazo[1,2-a]pyrazine (B1224502) core is a versatile building block in organic synthesis, lending itself to the creation of diverse molecular libraries. rsc.org The development of synthetic methodologies has been a key focus of research, evolving from early, often harsh, reaction conditions to more sophisticated and efficient processes. Modern techniques, such as iodine-catalyzed one-pot, three-component reactions, have made the synthesis of complex imidazopyrazine and imidazopyridine derivatives more accessible and cost-effective. nih.govrsc.org This synthetic tractability, combined with the wide array of observed biological activities, solidifies the importance of the imidazopyrazine framework in contemporary chemical research. rsc.org
| Biological Activity Area | Description | Reference |
|---|---|---|
| Anticancer | Derivatives have been shown to possess antiproliferative and cytotoxic effects against various cancer cell lines. | e3s-conferences.orgrsc.orgtsijournals.com |
| Antimicrobial | Includes antibacterial and antifungal properties against pathogenic strains. | e3s-conferences.orgtsijournals.comnih.gov |
| Anti-inflammatory | Compounds have been investigated for their ability to modulate inflammatory pathways. | tsijournals.comnih.gov |
| Antiviral | Some derivatives have demonstrated potential as antiviral agents. | e3s-conferences.orgnih.gov |
| Central Nervous System | Activities include antidepressant and anxiolytic properties. | tsijournals.comnih.gov |
Research Trajectories and Potential Applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Research into the saturated this compound core has opened up distinct and promising avenues of investigation, particularly in the modulation of cellular signaling pathways. A significant area of focus has been the development of derivatives as inhibitors of Gq protein alpha subunits (Gαq). researchgate.net Activating mutations in the Gαq/11 signaling pathway are a primary driver in certain cancers, such as uveal melanoma, making inhibitors of this pathway highly sought after therapeutic targets. researchgate.net
Scientists have successfully synthesized a range of this compound derivatives and evaluated them as Gαq protein ligands. researchgate.net These studies have led to the identification of specific compounds that can preferentially silence Gαq proteins, offering valuable tools for both basic research and potential drug development. researchgate.net For example, derivatives have been shown to directly bind to Gαq, inhibit the dissociation of the Gαβγ heterotrimer, and induce apoptosis in uveal melanoma cells. researchgate.net This line of inquiry highlights a key research trajectory aimed at developing targeted cancer therapies. researchgate.net
The exploration of related saturated heterocyclic systems further informs the potential applications of tetrahydroimidazopyrazine derivatives. For instance, derivatives of the analogous 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) have been synthesized and shown to possess potent and selective antifungal activity against various Candida species. nih.gov This suggests that the this compound scaffold could also serve as a template for the development of novel antifungal agents. Similarly, other related fused tetrahydro-heterocycles have been investigated for anticancer properties, reinforcing the potential of this structural motif in oncology research. nih.govmdpi.com
| Derivative/Class | Research Focus | Potential Application | Reference |
|---|---|---|---|
| BIM-46174 | Preferential silencing of Gαq proteins. | Chemical probe for studying G protein signaling. | researchgate.net |
| GQ127 | Direct inhibition of Gαq/11 proteins; induction of apoptosis in uveal melanoma cells. | Lead compound for uveal melanoma treatment. | researchgate.net |
| GQ352 | Selective antiproliferative activity against uveal melanoma cells. | Targeted therapy for cancers with Gαq/11 mutations. | researchgate.net |
| General Tetrahydroimidazo[1,2-a]pyrazine Derivatives | Investigation as bioactive molecules, building blocks for more complex compounds. | Drug development, specialty chemicals. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBUHQQTIPEPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531779 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91476-80-1 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine and Its Derivatives
Established Synthetic Pathways
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is achieved through several established routes, including the cyclization of acyclic precursors and the reduction of the aromatic imidazo[1,2-a]pyrazine (B1224502) system.
Cyclization Reactions utilizing Precursors
The formation of the imidazo[1,2-a]pyrazine ring system often begins with the construction of the aromatic core, which can then be reduced. A key strategy involves the condensation and subsequent cyclization of appropriate starting materials.
A prevalent method for constructing the parent aromatic scaffold, imidazo[1,2-a]pyrazine, is through a one-pot, three-component condensation reaction. rsc.orgresearchgate.netrsc.org This approach efficiently brings together three distinct molecules to form the desired heterocyclic system. rsc.org An iodine-catalyzed method has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org This reaction involves the condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide (such as tert-butyl isocyanide) at room temperature. rsc.orgrsc.org The process is initiated by the in situ formation of a product from the reaction between the aryl aldehyde and 2-aminopyrazine, which then undergoes a [4 + 1] cycloaddition with the isocyanide to yield the final imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. rsc.org
| Catalyst | Reactants | Solvent | Conditions | Product | Yield |
| Iodine (I₂) | 2-aminopyrazine, Aryl aldehyde, tert-butyl isocyanide | Ethanol (B145695) | Room Temperature | Imidazo[1,2-a]pyrazine derivatives | Good |
Another cyclization approach involves reacting a precursor with ammonium (B1175870) acetate (B1210297) in refluxing absolute toluene (B28343) to form the imidazole (B134444) part of the bicyclic system. researchgate.net
Hydrogenation-Based Approaches
A common and direct route to obtain the this compound core is through the reduction of the corresponding aromatic imidazo[1,2-a]pyrazine.
The saturation of the pyrazine (B50134) ring of an imidazo[1,2-a]pyrazine derivative can be accomplished via catalytic hydrogenation. researchgate.net This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). researchgate.net The reaction is generally carried out in a solvent such as absolute methanol (B129727) at room temperature. researchgate.net For instance, a Cbz-protected precursor can be hydrogenated under these conditions over 24 hours to yield the saturated tetrahydroimidazo[1,2-a]pyrazine product with yields ranging from 18-99%. researchgate.net A similar strategy using 10% Pd-C with hydrogen at 30 psi in ethanol has also been reported for related heterocyclic systems. researchgate.net
| Catalyst | Substrate | Reagents | Solvent | Conditions | Product | Yield |
| Pd/C | Cbz-protected Imidazo[1,2-a]pyrazine | H₂ (1 atm) | Absolute Methanol | Room Temperature, 24 h | This compound | 18-99% |
| 10% Pd-C | Imidazo[1,2-a]pyrimidine (B1208166) derivative | H₂ (30 psi) | Ethanol | 3 h | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivative | Not specified |
Multi-Step Synthesis Strategies
The synthesis of specific isomers and derivatives, such as those of the imidazo[1,5-a]pyrazine (B1201761) system, involves tailored multi-step strategies.
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester has been described. cymitquimica.com One reported method involves the reduction of a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) precursor using lithium aluminum hydride in ether, although this specific technique is noted to produce low yields of the desired product. cymitquimica.com Another two-step synthesis has been accomplished where methyl sulfone is first synthesized from methanesulfonyl chloride and methanol. cymitquimica.com This intermediate is then reacted with methylthioacetic acid to produce the final product. cymitquimica.com A series of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have also been prepared as part of structure-activity relationship studies. nih.gov
| Precursor/Intermediate | Reagents | Product | Notes |
| 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Lithium aluminum hydride | 5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester | Reported to give low yields |
| Methanesulfonyl chloride, Methanol | - | Methyl sulfone (Intermediate) | First step of a two-step synthesis |
| Methyl sulfone, Methylthioacetic acid | - | Final Product | Second step of a two-step synthesis |
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved through multi-step reaction sequences starting from N-protected amino acids. nih.gov A common strategy involves the initial esterification of a d- or l-configured N-protected amino acid with a bromoacetyl compound, such as phenacyl bromide or 3-(bromoacetyl)pyridine. nih.gov For example, the reaction of an N-protected amino acid with 2-bromoacetophenone (B140003) or 3-(bromoacetyl)pyridine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the corresponding ester. nih.govresearchgate.net
This intermediate subsequently undergoes a cyclization reaction with ammonium acetate (NH₄OAc) in refluxing toluene to form the imidazole ring. nih.govresearchgate.net The resulting structure contains a pyrazinone ring, which is then reduced. The final steps involve the reduction of the lactam functionality to form the saturated pyrazine ring of the tetrahydroimidazo[1,2-a]pyrazine core. researchgate.net This reduction can be accomplished using reagents like borane-tetrahydrofuran (B86392) complex (BH₃×THF). researchgate.net This synthetic pathway allows for the introduction of various substituents on both the imidazole and pyrazine rings, depending on the choice of starting materials. For instance, substitutions at the 2nd, 3rd, and 8th positions of the imidazo[1,2-a]pyrazine core can be introduced by selecting appropriate precursors during the ring formation steps. tsijournals.com
A general synthetic scheme is outlined below:
Esterification: Reaction of an N-protected amino acid with a substituted 2-bromoacetophenone in K₂CO₃/DMF. researchgate.net
Imidazole Formation: Cyclization with NH₄OAc in refluxing toluene. researchgate.net
Lactam Reduction: Reduction of the pyrazinone ring using BH₃×THF to yield the final this compound scaffold. researchgate.net
This methodology provides a versatile route to a range of analogues with diverse functionalities.
Advanced Synthetic Approaches and Combinatorial Methods
Combinatorial Synthesis of Libraries for Biological Screening
Combinatorial chemistry has been effectively utilized to generate libraries of this compound derivatives for biological screening, particularly in the search for Gαq protein inhibitors. nih.gov This approach enables the rapid synthesis of a large number of structurally related compounds by systematically varying substituents at different positions of the molecular scaffold. nih.gov
One reported strategy for building a library of these molecules, known as the BIM chemotype, involved introducing diversity at several key points. nih.gov The synthesis started with the esterification of various N-protected d- or l-amino acids with different bromoacetyl compounds, followed by cyclization to form the core structure. nih.gov By using a variety of amino acids and substituted phenacyl bromides, a library of analogues with different stereochemistries and aromatic substituents was created. nih.gov This "split-synthesis" approach, where a common intermediate is divided into portions that are then reacted with different building blocks, is a hallmark of combinatorial library generation. nih.gov
The resulting library of compounds can then be subjected to high-throughput screening to identify molecules with desired biological activity. nih.govclinpractice.ru For instance, a library of tetrahydroimidazo[1,2-a]pyrazine derivatives was evaluated in a fluorescence-based assay to measure their effect on Gαq protein activity. nih.gov This combinatorial approach is crucial for efficiently exploring the chemical space around a lead compound and establishing structure-activity relationships (SAR). nih.gov
Stereoselective Synthesis of this compound Derivatives
The stereochemistry of this compound derivatives can be controlled by using enantiomerically pure starting materials. nih.gov The synthetic pathway often begins with N-protected amino acids, which are chiral molecules. By selecting either the d- or l-configured amino acid at the start of the synthesis, the stereochemistry at the corresponding chiral center in the final product is predetermined. nih.gov
For example, the synthesis of the Gαq inhibitor BIM-46174 and its analogues utilizes specific d- or l-configured amino acids as precursors. nih.gov This initial chirality is maintained throughout the subsequent reaction sequence, including esterification, cyclization, and reduction steps. This substrate-controlled stereoselectivity ensures that the desired stereoisomer is produced, which is critical as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. This method avoids the need for chiral separation of the final products, making the synthesis more efficient.
Optimization of Synthetic Yields and Reaction Conditions
Optimizing reaction conditions is essential for the efficient synthesis of this compound and its derivatives. Research has focused on improving yields and simplifying procedures through methods like catalysis and one-pot reactions. nih.govrsc.org
An efficient approach for the synthesis of the related imidazo[1,2-a]pyrazine core involves an iodine-catalyzed one-pot, three-component reaction. nih.govrsc.org This method combines an aryl aldehyde, 2-aminopyrazine, and an isocyanide at room temperature. nih.gov The use of iodine as a mild Lewis acid catalyst facilitates the reaction, leading to good yields of the desired products. nih.govrsc.org This multicomponent reaction strategy is advantageous as it reduces the number of synthetic steps, minimizes waste, and simplifies the purification process.
The table below summarizes typical reaction conditions and yields for key steps in the synthesis of the this compound core.
| Reaction Step | Reagents and Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Esterification | 2-bromoacetophenone, K₂CO₃, abs. DMF, rt, 4 h | 66–98 | nih.govresearchgate.net |
| Imidazole Formation (Cyclization) | NH₄OAc, abs. toluene, reflux, 3 h | 69–91 | nih.govresearchgate.net |
| N-alkylation | ethyl bromoacetate, Cs₂CO₃, abs. DMF, rt, 3.5 h | 60–96 | nih.govresearchgate.net |
| Lactam Reduction | BH₃×THF, abs. THF, 90 °C, 48 h | 53–93 | nih.govresearchgate.net |
| Hydrogenation (Deprotection) | Pd/C, H₂ (1 atm), abs. MeOH, rt, 24 h | 18–99 | nih.govresearchgate.net |
Chemical Reactivity and Derivatization Studies of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine
Functional Group Reactivity Analysis
The reactivity of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is dictated by the distinct properties of its two constituent rings. The imidazole (B134444) portion is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the C3 position. The nitrogen atoms within the imidazole ring also possess nucleophilic characteristics.
Conversely, the tetrahydro-pyrazine portion of the molecule is a non-aromatic, saturated ring system containing secondary amine functionalities. These amines can act as bases or nucleophiles and can be targeted for reactions such as acylation or alkylation. Functional groups appended to this core structure exhibit their own characteristic reactivity. For instance, an aldehyde group attached to the scaffold can be oxidized to a carboxylic acid or reduced to a primary alcohol. This aldehyde functionality also provides a reactive handle for condensation reactions with amines and other nucleophiles.
Derivatization through Chemical Transformations
The foundational structure of this compound allows for a variety of chemical transformations to produce a diverse library of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
Condensation Reactions with Amines and Carboxylic Acids
Derivatives of this compound bearing carboxylic acid or related functionalities are key intermediates for condensation reactions. For example, a common strategy involves converting a carboxylic acid derivative into a more reactive species, such as a carbohydrazide (B1668358). This intermediate, this compound-2-carbohydrazide, can then readily undergo condensation with a range of aldehydes to form hydrazone derivatives. researchgate.net This reaction is a powerful tool for introducing diverse structural motifs onto the core scaffold.
The table below illustrates typical condensation reactions starting from the carbohydrazide intermediate.
| Starting Material | Reagent | Product Type |
| This compound-2-carbohydrazide | Aromatic Aldehydes (e.g., Benzaldehyde) | Hydrazone Derivatives |
| This compound-2-carbohydrazide | Aliphatic Aldehydes | Hydrazone Derivatives |
Reduction Reactions of Carboxylic Acid Moieties
Carboxylic acid groups attached to the this compound skeleton can be reduced to the corresponding primary alcohols. This transformation alters the electronic and steric properties of the molecule, which can be useful in SAR studies. Common reducing agents for this purpose include borane (B79455) tetrahydrofuran (B95107) complex (BH3·THF) and lithium aluminum hydride. researchgate.net For instance, the reduction of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid would yield 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-methanol.
Halogenation of the Imidazole Ring System
The imidazole ring of the this compound system can undergo regioselective halogenation, typically at the C3 position. This reaction introduces a synthetically versatile handle for further modifications, such as cross-coupling reactions. A common method for this transformation is the use of N-Bromosuccinimide (NBS) for bromination. researchgate.net Metal-free approaches using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have also been developed for the C3-halogenation of related imidazo[1,2-a]pyridine (B132010) systems, which provides an efficient route to 3-chloro or 3-bromo derivatives. rsc.orgnih.gov The resulting 3-halo derivatives are valuable intermediates for subsequent carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov
The table below summarizes a typical halogenation reaction.
| Substrate | Reagent | Product |
| Imidazo[1,2-a]pyrazine (B1224502) derivative | N-Bromosuccinimide (NBS) | 3-Bromo-imidazo[1,2-a]pyrazine derivative |
| Imidazo[1,2-a]pyridine derivative | Sodium bromite (NaBrO2) | 3-Bromo-imidazo[1,2-a]pyridine derivative |
Utilization as a Synthetic Intermediate for Novel Molecular Architectures
The chemical tractability of the this compound scaffold makes it a valuable building block for the synthesis of complex and novel molecular architectures. Its derivatives are key intermediates in the development of compounds with potential therapeutic applications.
For example, this scaffold is central to a combinatorial approach for creating libraries of molecules designed to act as Gαq protein inhibitors. researchgate.netnih.gov By modifying the heterobicyclic core and introducing various substituents, researchers can explore the chemical space around this privileged structure to identify potent and selective biological modulators. nih.gov
Furthermore, the core structure is utilized in the synthesis of potential anticancer agents. rsc.org Efficient, catalyzed, multi-component reactions have been developed to construct diverse imidazo[1,2-a]pyrazine libraries for screening. rsc.orgnih.gov The ability to perform transformations such as halogenation followed by cross-coupling reactions allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this single intermediate. nih.gov The derivatized compounds serve as platforms for discovering new drugs and chemical probes for biological systems.
Biological Activities and Pharmacological Relevance of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Derivatives
Receptor Modulation Activities
Derivatives of the tetrahydroimidazo[1,2-a]pyrazine core and its isomers have been shown to interact with several receptor families, demonstrating a range of effects from antagonism to allosteric modulation.
P2X7 Receptor Modulation and Therapeutic Implications
The P2X7 receptor, an ATP-gated ion channel, is a key component of the immune system, primarily found on immune cells like macrophages and microglia. Its activation triggers inflammatory responses, making it a significant target for therapeutic intervention in various pathological conditions.
Research has identified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as modulators of the P2X7 receptor. These compounds have been found to act as antagonists, capable of blocking the effects of ATP at this receptor. The localization of the P2X7 receptor on key immune cells suggests that its antagonism could be beneficial in treating a wide range of disorders. Preclinical studies have implicated the P2X7 receptor in both inflammatory and neuropathic pain. Furthermore, evidence suggests that P2X7 receptor-mediated microglial activation can lead to the death of cortical neurons, and an upregulation of this receptor has been observed in Alzheimer's disease models. Consequently, the development of P2X7 antagonists based on the this compound scaffold holds promise for various therapeutic applications.
| Therapeutic Area | Specific Indication | Rationale for P2X7 Antagonism |
|---|---|---|
| Pain Management | Inflammatory Pain, Neuropathic Pain, Visceral Pain | Blocks the release of inflammatory mediators from immune cells involved in pain signaling. |
| Inflammatory Disorders | Rheumatoid Arthritis, Osteoarthritis | Inhibits ATP-mediated inflammatory pathways central to joint inflammation and degradation. |
| Neurodegenerative Disorders | Alzheimer's Disease, and others | Prevents microglial-induced neuronal cell death and reduces neuroinflammation associated with disease progression. |
Histamine (B1213489) Receptor Interaction Potential
Based on a review of publicly available scientific literature, there is no documented evidence of direct interaction or binding affinity of the this compound scaffold with histamine receptors. While other nitrogen-containing heterocyclic compounds are known to be potent histamine receptor antagonists, this specific activity has not been reported for this particular chemical series.
Diazepine (B8756704) Receptor Binding Affinity
A review of published scientific studies indicates a lack of data on the binding affinity of this compound derivatives for the diazepine (benzodiazepine) receptor. Although other imidazole-fused ring systems, such as imidazodiazepines and imidazo[1,5-a]quinoxalines, are known to bind with high affinity to this receptor complex, this property is not a documented characteristic of the this compound scaffold. acs.org
Dual Orexin (B13118510) Receptor Antagonism (OX1R/OX2R)
While research into the this compound scaffold for orexin receptor activity is limited, extensive investigation has been conducted on its structural isomer, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) . A novel series of derivatives based on this isomeric core has been identified as potent dual orexin receptor antagonists (DORAs), targeting both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.gov
These compounds were developed through the heterocyclic replacement of a key moiety in the core skeleton of almorexant, an earlier DORA. nih.gov The introduction of substituted imidazole (B134444) groups onto the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine framework yielded potent antagonists with nanomolar potency for both human orexin receptors. nih.govnih.gov Further optimization of these derivatives focused on improving their potency and ability to penetrate the brain, leading to the identification of compounds with sleep-promoting activity in preclinical models. nih.gov The orexin system is a central regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.
| Compound Scaffold | Target(s) | Reported Activity | Therapeutic Potential |
|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives | Orexin 1 Receptor (OX1R) & Orexin 2 Receptor (OX2R) | Potent dual receptor antagonists with nanomolar potency. nih.gov | Insomnia and other sleep disorders. |
Enzyme and Protein Modulation
Beyond cell-surface receptors, derivatives of this scaffold have been shown to interact directly with intracellular signaling proteins.
Gαq Protein Ligand Activity and Silencing Effects
The Gαq family of G-proteins (Gαq, Gα11, Gα14, Gα15/16) are crucial transducers of signals from G-protein coupled receptors (GPCRs) to intracellular effector enzymes like phospholipase C-β. Activating mutations in the genes encoding Gαq and Gα11 are oncogenic drivers in over 90% of uveal melanoma cases, a rare and aggressive eye cancer. researchgate.netresearchgate.net
Derivatives of this compound have been identified as some of the few known cell-permeable compounds that can preferentially silence Gαq proteins. researchgate.net Specifically, a compound known as BIM-46174 and its dimeric form have demonstrated this activity. researchgate.net Further research has led to the design and synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives as direct inhibitors of Gαq/11. One such compound, GQ352, was found to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer, a critical step in its activation, with an IC50 value of 8.9 μM. researchgate.netresearchgate.net This inhibition suppresses downstream signaling pathways, such as ERK phosphorylation and YAP dephosphorylation, which are involved in tumor growth. researchgate.net These findings position Gαq-inhibiting imidazo[1,2-a]pyrazine derivatives as potential therapeutic agents for cancers driven by Gαq mutations, particularly uveal melanoma. researchgate.netresearchgate.net
| Compound | Target | Mechanism of Action | Reported Potency (IC50) | Therapeutic Potential |
|---|---|---|---|---|
| BIM-46174 | Gαq Protein | Preferential silencing of Gαq protein activity. researchgate.net | Not specified | Research tool, potential anticancer agent. |
| GQ352 | Gαq Protein | Directly binds Gαq and inhibits Gαβγ heterotrimer dissociation. researchgate.netresearchgate.net | 8.9 μM researchgate.netresearchgate.net | Uveal Melanoma. researchgate.net |
Protein Kinase Inhibition (e.g., Aurora Kinase)
Derivatives of the imidazo[1,2-a]pyrazine core have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A significant focus of this research has been on the Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to cancer, making them a key therapeutic target. acs.org
Structure-based drug design has been instrumental in developing selective inhibitors. The co-crystallization of the imidazo[1,2-a]pyrazine derivative, 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine, with Aurora-A kinase provided detailed insights into the binding interactions. nih.gov This structural knowledge facilitated the synthesis of a series of potent Aurora-A inhibitors, with some demonstrating up to 70-fold selectivity in cell-based assays. nih.gov
| Compound | Target Kinase | Reported Activity | Reference |
|---|---|---|---|
| 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine | Aurora-A | Potent and selective inhibition, used for co-crystallization studies. | nih.gov |
| Fluoroamine and deuterated analogues | Aurora Kinases | Improved pharmacokinetic profile and oral bioavailability. | acs.org |
| Compound 10i | Aurora Kinases | Identified as a lead compound with a promising overall profile. | nih.gov |
Gastric H+/K+-ATPase Inhibition
A series of novel 6-substituted imidazo[1,2-a]pyrazine derivatives have been synthesized and identified as potent, reversible inhibitors of the gastric H+/K+-ATPase. nih.gov This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion in the stomach. Its inhibition is a primary therapeutic strategy for treating acid-related gastrointestinal disorders.
The anti-secretory activity of these compounds was evaluated through a binding assay using H+/K+-ATPase isolated from hog gastric mucosa. The research demonstrated that several of the synthesized derivatives proved to be potent inhibitors of the gastric acid pump, highlighting the potential of the imidazo[1,2-a]pyrazine scaffold for developing new anti-secretory agents. nih.gov
Thioredoxin Peroxidase B Inhibition
Based on the conducted literature search, there is no available scientific information regarding the activity of this compound derivatives as inhibitors of Thioredoxin Peroxidase B.
Anti-Infective Properties
Antimicrobial Activity against Bacterial Strains
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant antimicrobial activity. A synthesized series of these compounds was screened for in vitro antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tsijournals.com The results indicated that all tested compounds possessed moderate to high antibacterial activity. Specifically, compounds with certain substitution patterns showed very promising activity against both bacterial strains, with zones of inhibition ranging from 21-24 mm. tsijournals.com This suggests that the imidazo[1,2-a]pyrazine framework is a viable scaffold for the development of new antibacterial agents. tsijournals.com
| Compound | Antibacterial Activity | Antifungal Activity | ||
|---|---|---|---|---|
| S. aureus | E. coli | C. albicans | A. niger | |
| 4a | 24 | 23 | 15 | 14 |
| 4f | 24 | 20 | 18 | 18 |
| 5c | 22 | 24 | 16 | 15 |
| 5g | 23 | 21 | 15 | 14 |
| 5h | 19 | 18 | 20 | 19 |
| 6b | 23 | 22 | 19 | 18 |
| 6c | 24 | 21 | 18 | 17 |
| Gentamicin (Standard) | 26 | 25 | - | - |
| Ketoconazole (Standard) | - | - | 22 | 21 |
Anti-Leishmanial Effects (e.g., Leishmania infantum)
Leishmaniasis is a parasitic disease with limited effective treatments, creating an urgent need for novel therapeutic agents. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of new anti-leishmanial drugs. nih.gov A notable derivative, CTN1122, was discovered as a potent hit compound against the parasite, demonstrating activity in the low micromolar range. nih.govresearchgate.net
The mechanism of action for these compounds is believed to be the inhibition of Leishmania casein kinase 1 (L-CK1.2), an enzyme vital for the parasite. nih.gov Further studies have described structurally related compounds that are both safe and selective, with antiparasitic properties superior to the oral reference drug, miltefosine. nih.gov Homology modeling of the L-CK1.2 enzyme has provided structural insights into how substitutions on the imidazo[1,2-a]pyrazine core, such as a 4-pyridyl or a 2-aminopyrimidin-4-yl moiety at position 3, contribute to potent enzyme inhibition. nih.gov These compounds have shown significant activity against intramacrophage amastigotes of Leishmania major and Leishmania donovani. researchgate.net
| Compound | Target Species | Activity (IC₅₀) | Target Enzyme | Reference |
|---|---|---|---|---|
| CTN1122 | Leishmania major (amastigote) | 0.80 µM | Leishmania casein kinase 1 (L-CK1.2) | researchgate.net |
| Leishmania donovani (amastigote) | 2.74 µM | researchgate.net |
Antifungal Activity against Candida Species (related derivatives)
In addition to antibacterial properties, imidazo[1,2-a]pyrazine derivatives have been evaluated for their antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger. tsijournals.com Several synthesized compounds demonstrated excellent zones of inhibition against both fungal strains. Notably, compounds 5h, 6b, 4f, and 6c showed significant activity when compared to the reference drug, highlighting their potential as broad-spectrum antimicrobial agents. tsijournals.com The compound designated 5h was identified as being a particularly effective agent, possessing both strong antioxidant and antifungal properties. tsijournals.com
Antimalarial Activity against Plasmodium falciparum
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.net Fused heterocyclic systems, including imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally related to the tetrahydroimidazo[1,2-a]pyrazine core, have shown promise in this area.
Research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, another class of bioisosteres, identified compounds with significant activity against P. falciparum. nih.gov Thirteen compounds from one study were active, with IC50 values ranging from 1.2 µM to 92 µM. nih.gov A key target for these compounds is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthetic pathway. nih.gov For instance, one derivative in this class displayed selective inhibitory activity against PfDHODH with an IC50 of 0.16 µM. nih.gov
Similarly, a series of nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of P. falciparum (3D7 strain), with the most active compounds exhibiting IC50 values between 0.030 µM and 0.086 µM, equipotent to chloroquine. nih.gov These compounds were also found to be selective inhibitors of PfDHODH, suggesting a common mechanism of action for these related heterocyclic systems. nih.gov
Table 1: Antimalarial Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound Class | Specific Compound | P. falciparum Strain | Activity (IC50) | Target |
|---|---|---|---|---|
| 7-arylpyrazolo[1,5-a]pyrimidine | Compound 30 | Not Specified | - | PfDHODH (0.16 µM) |
| nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidine | Compound 20 | 3D7 | 0.086 µM | PfDHODH |
| nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidine | Compound 21 | 3D7 | 0.032 µM | PfDHODH |
| nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidine | Compound 23 | 3D7 | 0.030 µM | PfDHODH |
| Imidazo[1,2-a]pyrimidine | Compound II8 | NF54 | 3.72 µM | Not Specified |
| Imidazo[1,2-a]pyrimidine | Compound II10 | NF54 | 0.13 µM | Not Specified |
Anti-Inflammatory and Analgesic Potential
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. mdpi.com The imidazo[1,2-a]pyrimidine scaffold, structurally related to the title compound, is known to possess a wide array of biological activities, including anti-inflammatory properties. researchgate.net While the general potential for this class of compounds to modulate inflammatory processes is recognized, detailed mechanistic studies specifically for this compound derivatives are an area of ongoing research. The development of selective inhibitors for inflammatory enzymes like cyclooxygenase-2 (COX-2) is a critical strategy in inflammation therapy, and heterocyclic compounds are often explored for this purpose. nih.gov
Neuropathic pain is a chronic condition that is often resistant to available analgesics. mdpi.com Research into pain pathways has identified the tetrahydrobiopterin (B1682763) (BH4) pathway as a significant target. Excessive production of BH4 in sensory neurons and infiltrating macrophages is associated with nerve injury and inflammation. researchgate.netnih.gov Inhibition of sepiapterin (B94604) reductase (SPR), an enzyme in this pathway, has been shown to reduce pain hypersensitivity. researchgate.netnih.gov While specific inhibitors have been developed for this target, the direct activity of this compound derivatives on neuropathic and inflammatory pain pathways has not been extensively documented in the literature, representing a potential avenue for future investigation.
Antineoplastic Activities
Derivatives of the imidazo[1,2-a]pyrazine core and its close analogs have demonstrated significant antineoplastic activity against a variety of human cancer cell lines.
One study focused on novel imidazo[1,2-a]pyrazine derivatives designed as tubulin polymerization inhibitors. nih.gov Compound TB-25 from this series showed particularly potent anti-proliferative effects, with an IC50 of 23 nM against the HCT-116 human colon cancer cell line. nih.gov Mechanistic studies confirmed that TB-25 effectively inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. nih.gov
Another investigation reported an efficient iodine-catalyzed method to synthesize imidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activity. rsc.org Compound 12b emerged as a promising lead, exhibiting significant cytotoxicity against several cancer cell lines with IC50 values of 11 µM for Hep-2 (laryngeal carcinoma), 13 µM for HepG2 (liver carcinoma), 11 µM for MCF-7 (breast cancer), and 11 µM for A375 (melanoma). rsc.org
Furthermore, research on the closely related 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold, which differs by the position of one nitrogen atom, also revealed potent anticancer activity. nih.gov Specifically, derivatives 4e and 4f showed excellent activity against MCF-7 and SK-MEL-28 (melanoma) cell lines, with IC50 values ranging from 1 to 10 µM, comparable to the standard drugs 5-fluorouracil (B62378) and etoposide (B1684455). nih.gov
Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives and Analogs
| Compound | Compound Class | Cancer Cell Line | Activity (IC50) |
|---|---|---|---|
| TB-25 | Imidazo[1,2-a]pyrazine | HCT-116 (Colon) | 0.023 µM |
| TB-25 | Imidazo[1,2-a]pyrazine | HepG-2 (Liver) | 0.041 µM |
| TB-25 | Imidazo[1,2-a]pyrazine | A549 (Lung) | 0.035 µM |
| TB-25 | Imidazo[1,2-a]pyrazine | MDA-MB-231 (Breast) | 0.031 µM |
| 12b | Imidazo[1,2-a]pyrazine | Hep-2 (Laryngeal) | 11 µM |
| 12b | Imidazo[1,2-a]pyrazine | HepG2 (Liver) | 13 µM |
| 12b | Imidazo[1,2-a]pyrazine | MCF-7 (Breast) | 11 µM |
| 12b | Imidazo[1,2-a]pyrazine | A375 (Melanoma) | 11 µM |
| 4e and 4f | Tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 1-10 µM |
| 4e and 4f | Tetrahydroimidazo[1,2-b]pyridazine | SK-MEL-28 (Melanoma) | 1-10 µM |
Other Pharmacological Effects
Beyond the activities previously described, the broader class of imidazo[1,2-a]pyrimidines has been associated with other pharmacological effects, including antibacterial, antifungal, and antiviral properties. researchgate.net
More specifically, derivatives of the this compound scaffold have been identified as ligands for Gαq proteins. researchgate.net G proteins are critical signal transducers, and the Gq alpha subunit (Gαq) is implicated in various cellular processes. The derivative BIM-46174 and its dimeric form, BIM-46187, are among the few cell-permeable compounds known to preferentially silence Gαq proteins. researchgate.net This activity has potential applications in diseases driven by Gαq signaling, such as uveal melanoma. A derivative, GQ352, was shown to inhibit uveal melanoma tumorigenesis by suppressing the downstream Gαq/11 signaling pathway. researchgate.net
Antioxidant Activity
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been synthesized and evaluated for their potential as antioxidants. tsijournals.com In preliminary screenings, unsubstituted imidazo[1,2-a]pyrazines demonstrated notable antioxidant capabilities, with compounds exhibiting IC50 values of 28.14 µM and 22.43 µM, respectively. tsijournals.com Further structural modifications to this core framework led to the development of derivatives with significantly improved antioxidant activity, with IC50 values recorded as low as 8.54 µM. tsijournals.com
A study focused on creating new analogues inspired by the structure of coelenterazine, which features bulky substitutions on the pyrazine (B50134) frame, resulted in several compounds with promising free radical scavenging activity. tsijournals.com Nine specific derivatives displayed antioxidant properties comparable to the standard reference, ascorbic acid (vitamin C). tsijournals.com Notably, compounds designated as 5d , 5h , and 6b were identified as possessing particularly promising antioxidant potential. tsijournals.com The low cytotoxicity of these newly designed derivatives is considered an advantageous feature for their potential development as antioxidants. tsijournals.com
| Compound Type | Activity Metric (IC50) | Result | Reference Compound |
|---|---|---|---|
| Unsubstituted Imidazo[1,2-a]pyrazines (Compound 4a) | IC50 | ~28.14 µM | Ascorbic Acid |
| Unsubstituted Imidazo[1,2-a]pyrazines (Compound 6a) | IC50 | ~22.43 µM | Ascorbic Acid |
| Modified Imidazo[1,2-a]pyrazine Derivatives | IC50 Range | 8.54 µM to 28.1 µM | Ascorbic Acid |
| Compounds 5d, 5h, 6b | Qualitative | Promising activity comparable to standard | Ascorbic Acid |
Anti-Diabetic Activity
Information regarding the specific anti-diabetic activity of this compound derivatives is not available in the provided search results. While studies have investigated other pyrazine derivatives for managing Type 2 Diabetes Mellitus, the focus has been on different structural classes. undip.ac.idpensoft.net
Bronchodilatory Properties
Certain imidazo[1,2-a]pyrazine derivatives have been identified as having antibronchospastic activities, which is indicative of bronchodilatory potential. nih.gov Research involving the synthesis of a series of these compounds confirmed their efficacy in this regard through in vivo testing. nih.govacs.org This suggests that the imidazo[1,2-a]pyrazine scaffold is a promising area for the development of new bronchodilator agents.
Uterine-Relaxing and Anti-Bronchospastic Effects
The pharmacological profile of imidazo[1,2-a]pyrazine derivatives includes demonstrated smooth muscle relaxant properties. tsijournals.comnih.gov A series of these compounds, synthesized through the condensation of α-halogenocarbonyl compounds and aminopyrazines, showed uterine-relaxing activity in vitro. nih.gov The same study also confirmed their anti-bronchospastic effects through in vivo models, highlighting a dual-action profile on different types of smooth muscle. nih.govacs.org
Cardiac-Stimulating Properties
Specific derivatives of imidazo[1,2-a]pyrazine have been shown to possess cardiac-stimulating effects. tsijournals.comnih.gov The compound 5-bromoimidazo-[1,2-a]pyrazine was observed to exhibit both positive chronotropic (heart rate increasing) and inotropic (heart muscle contraction strengthening) properties on isolated atria. nih.gov The positive inotropic effect was linked to an increase in the tissue concentration of cyclic AMP. nih.gov Further investigation suggested that these cardiac-stimulating properties may stem from the inhibition of phosphodiesterase, as the compound's positive inotropic effect was not blocked by propranolol (B1214883) and it potentiated the inotropic effect of isoproterenol. nih.gov
| Compound | Observed Effect | Mechanism of Action |
|---|---|---|
| 5-bromoimidazo-[1,2-a]pyrazine | Positive chronotropic and inotropic properties | Associated with increased cyclic AMP; suggestive of phosphodiesterase inhibition |
Anti-Ulcer Activity and Gastric Lesion Protection
Derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinyl structure have been synthesized and evaluated for their anti-ulcer capabilities. nih.gov In studies using rat models, several of these compounds demonstrated more potent anti-stress ulcer activity than reference drugs such as sucralfate, cimetidine, and ranitidine. nih.gov Furthermore, some of the synthesized derivatives exhibited significant protective activity against gastric lesions induced by ethanol (B145695). nih.gov These findings underscore the potential of this chemical scaffold in the development of new anti-ulcer agents. tsijournals.comnih.gov
Mechanistic Investigations of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Action
Molecular Target Identification and Validation
The primary molecular targets of derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been identified as the α-subunits of heterotrimeric G proteins. nih.gov These proteins are critical molecular switches that transmit signals from G protein-coupled receptors (GPCRs) to intracellular effectors. nih.gov
Initially, compounds like BIM-46174 and BIM-46187 were considered pan-G protein inhibitors, suggesting they could inhibit all four families of Gα proteins (Gαs, Gαi/o, Gαq, and Gα12/13) to a similar degree. nih.gov This was demonstrated by the ability of BIM-46174 to prevent signaling linked to several GPCRs that couple to different Gα subunits, including those mediating cyclic AMP (cAMP) generation (Gαs) and calcium release (Gαq). nih.gov
However, more detailed investigations revealed a preferential and potent silencing of the Gαq family of proteins. nih.gov These derivatives are among the few known cell-permeable compounds that can preferentially inhibit Gαq proteins. nih.gov The validation of Gα subunits as the direct target was confirmed in experiments showing that BIM-46174 could inhibit cAMP production induced by cholera toxin, a direct activator of Gαs, but not by forskolin, which directly activates the downstream enzyme adenylyl cyclase. nih.gov This pinpoints the G protein itself as the site of inhibition. nih.gov
Receptor Binding Studies and Affinities
Direct receptor binding studies for this compound are not extensively reported; instead, research has focused on the affinity of its derivatives for their target G proteins. The interaction is not with a receptor in the traditional sense, but rather a direct binding to the Gα subunit to inhibit its function.
The inhibitory action of these compounds occurs at the level of the G protein complex itself. Studies using a reconstituted system with a purified receptor and G protein trimer showed that the derivative BIM-46187 directly acts on the receptor-catalyzed G protein activation. nih.gov Specifically, it was found to suppress receptor-dependent GTPγS binding. In a cell-free assay monitoring the activation of the Gαi2 subunit, BIM-46187 demonstrated a concentration-dependent inhibition with a specific affinity.
| Compound | Assay | Target | IC50 |
| BIM-46187 | BLT1-dependent GTPγS binding | Gαi2 | 3.6 x 10⁻⁷ M (0.36 µM) |
This data confirms a direct interaction with the Gα subunit at sub-micromolar concentrations.
Cellular Signaling Pathway Modulation
Derivatives of this compound modulate cellular signaling by directly interfering with the activation cycle of Gα subunits. The detailed mechanism of action has been elucidated for BIM-46187, which involves trapping the Gαq protein in an inactive, "empty pocket" conformation. nih.gov
Normally, an activated GPCR prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP), allowing guanosine triphosphate (GTP) to bind, which leads to the activation of downstream signaling. The action of BIM-46187 interdicts this process by permitting the exit of GDP but preventing the subsequent entry of GTP. nih.gov This effectively freezes the Gα protein in an intermediate, inactive state, thereby blocking its activation by the receptor. nih.gov
This unique mechanism leads to the inhibition of multiple downstream signaling pathways depending on the G protein involved:
Gαs Pathway : Inhibition of Gαs leads to a reduction in adenylyl cyclase activity and consequently, a decrease in cAMP generation. This was observed in MCF-7 cancer cells where BIM-46174 caused a noncompetitive inhibition of VIP-induced cAMP production. researchgate.net
Gαq Pathway : Inhibition of Gαq blocks the activation of phospholipase C, which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium. BIM-46174 was shown to significantly reduce intracellular calcium translocation induced by the GPCR agonist endothelin-1 (B181129) in human melanoma cells. researchgate.net
Gαo/i Pathway : The activity of these compounds also extends to inhibiting cancer cell invasion mediated by receptors coupled to Gαo/i proteins. nih.gov
In Vitro Cellular Assays for Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives have been evaluated in a variety of in vitro cellular assays, primarily demonstrating their potential as anticancer agents.
The derivative BIM-46174 has been shown to inhibit the growth of a broad panel of human cancer cell lines, including those resistant to standard anticancer drugs. nih.gov Exposure of cancer cells such as HL60 and NCI-H69 to BIM-46174 leads to apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net
The selectivity of these compounds for G protein-mediated signaling is a key feature. For instance, while BIM-46174 at a concentration of 30 µM effectively inhibited calcium release induced by the GPCR agonist endothelin-1 in A2058 melanoma cells, it had no effect on calcium release induced by the G protein-independent calcium ionophore A23187. researchgate.net This demonstrates that the compound's action is specific to the G protein signaling cascade and does not indiscriminately affect downstream cellular processes. researchgate.net
| Compound | Cell Line | Assay | Effect | Concentration |
| BIM-46174 | Various cancer lines | Growth inhibition | Induces apoptosis | Micromolar range |
| BIM-46174 | MCF-7 (breast cancer) | cAMP generation | Noncompetitive inhibition | 10 µM |
| BIM-46174 | A2058 (melanoma) | Calcium release | Selective inhibition | 30 µM |
| BIM-46174 | HL60, NCI-H69 | Apoptosis | Caspase-3 activation, PARP cleavage | 30 µM |
Impact on Cytoskeletal Dynamics
The direct impact of this compound or its derivatives on cytoskeletal dynamics is not well-documented in publicly available research. While G proteins are known to be involved in pathways that regulate the actin cytoskeleton, specific studies detailing the effects of this particular chemical scaffold are limited.
One study investigating a library of BIM-46187 analogues noted that the prototypical inhibitor, BIM-46187, affects the structural cytoskeletal dynamics. nih.gov Interestingly, this effect was reported to be independent of its Gαq/11 inhibitory action. nih.gov However, the study did not provide further experimental details to characterize the specific nature of these cytoskeletal changes, such as effects on actin polymerization, microtubule stability, or cell morphology. Therefore, while a link has been suggested, the precise mechanisms and consequences of this compound class on cytoskeletal dynamics remain an area for future investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Structural Requirements for Biological Activity
The biological activity of derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is highly dependent on specific structural features. Analysis of various synthesized compounds has revealed critical roles for the bicyclic skeleton and the nature and placement of substituent groups.
The bicyclic core of the this compound is fundamental to its activity, providing a rigid framework for the spatial orientation of various substituents. This scaffold is considered a structural analogue of deazapurines and is a common feature in many pharmacologically important molecules. tsijournals.com
The presence and position of amino groups have been shown to be significant for biological activity. For instance, in the development of Hsp90 inhibitors, 2,3-diamino pyrazine (B50134) was used as a substrate to efficiently prepare 3,8-diaminoimidazo[1,2-a]pyrazines, indicating the importance of these amino substitutions for the desired inhibitory activity. rsc.org In another study, the conversion of a phenol (B47542) group to an aniline (B41778) derivative resulted in a less potent compound, and subsequent acylation of the amine group completely eliminated the activity, highlighting the specific requirement for a primary aromatic amine in that context. nih.gov
Optimization of Potency and Selectivity through Structural Modification
Medicinal chemistry efforts have demonstrated that systematic structural modifications of the this compound scaffold can lead to significant improvements in potency and selectivity for specific biological targets.
In the pursuit of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with TARP γ-8, initial screening hits were optimized to yield subnanomolar, brain-penetrant leads. nih.gov Merging structural elements from two initial hits led to a hybrid analog that was tenfold more potent. nih.gov Further modifications, such as incorporating a para-fluorophenyl group at the C-2 position, retained potency while improving lipophilic ligand efficiency. nih.gov Constraining a hydrogen-bond donor within a ring structure, as seen with oxindole (B195798) and indazole moieties, dramatically improved potency, resulting in subnanomolar compounds. nih.gov
Similarly, extensive structural modifications were conducted on derivatives targeting the transient receptor potential canonical 5 (TRPC5), leading to the identification of potent and highly selective inhibitors with desirable drug-like properties. nih.gov
Impact of Substituents on Biological Profiles
The nature and position of substituents on the imidazo[1,2-a]pyrazine (B1224502) ring system critically influence the biological profile of the resulting compounds.
Studies on derivatives targeting Leishmania casein kinase 1 (L-CK1.2) confirmed the essential role of substituents at the C-2 and C-3 positions; their absence led to a significant reduction in activity. rsc.org The position of a nitrogen atom within a pyridyl substituent at C-3 was also crucial, with a meta-pyridyl group rendering the compound inactive. rsc.org
In the development of AMPAR/γ-8 selective modulators, a dramatic difference in potency was observed between a phenol substituent and a methoxyphenyl substituent at the C-3 position, underscoring the importance of a hydrogen-bond donor at this location. nih.gov The following table illustrates the initial SAR for these imidazo[1,2-a]pyrazine analogs.
| Compound | R¹ | R² | pIC₅₀ (γ-8) |
| 6 | 4-Cl-Ph | 4-OH-Ph | 7.9 |
| 7 | 4-F-Ph | 4-OH-Ph | 7.9 |
| 8 | 4-F-Ph | 4-OMe-Ph | 6.3 |
| 9 | 4-F-Ph | 4-NH₂-Ph | 7.2 |
| 10 | 4-F-Ph | 4-NHAc-Ph | <5.0 |
| 11 | 4-F-Ph | Oxindol-6-yl | 9.1 |
| 12 | 4-F-Ph | Indazol-6-yl | 9.3 |
| Data sourced from a study on AMPAR negative modulators. nih.gov |
Further research into antioxidant properties showed that introducing a bromine atom to the unsubstituted imidazopyrazine core increased antioxidant activity. tsijournals.com Both aromatic and aliphatic substituents at the C-2 position were found to result in good antioxidant activity. tsijournals.com
Correlation between Molecular Structure and Pharmacokinetic Profiles (e.g., brain penetration, metabolic stability)
The pharmacokinetic properties of this compound derivatives, such as brain penetration and metabolic stability, are closely linked to their molecular structure.
In the series of AMPAR modulators, in vivo profiling in rats showed that brain penetration correlated well with in vitro efflux ratios. nih.gov Compounds with the lowest predicted efflux exhibited the highest unbound brain partition coefficients (Kpu,u > 0.3). nih.gov Despite identifying brain-penetrant compounds, this chemical class suffered from high in vivo clearance, which prevented further development. nih.gov
Medicinal Chemistry and Drug Discovery Initiatives
Lead Compound Identification and Optimization
The journey from a chemical scaffold to a viable drug candidate begins with the identification and optimization of lead compounds. For the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, this process involves iterative cycles of design, synthesis, and biological testing to establish a structure-activity relationship (SAR).
One notable initiative focused on developing inhibitors for Gαq/11 proteins, which are implicated in uveal melanoma (UM). researchgate.net Researchers identified the this compound derivative BIM-46174 as a starting point. researchgate.net Through a series of synthetic modifications and screening, a lead compound, GQ127, was identified. researchgate.net Further optimization led to the discovery of GQ352, which demonstrated selective antiproliferative activity against UM cells and directly binds to Gαq, inhibiting its function with an IC₅₀ value of 8.9 μM. researchgate.net
Another area of investigation has been the development of selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov Starting from a high-throughput screening hit, a focused medicinal chemistry effort led to a series of potent and selective imidazo[1,2-a]pyrazine (B1224502) leads. nih.gov SAR studies revealed the critical importance of specific substituents. For example, the difference in potency between a phenol (B47542) derivative (pIC₅₀ = 7.9) and a methoxyphenyl derivative (pIC₅₀ = 6.3) highlighted the significance of a hydrogen-bond donor at a specific position. nih.gov Constraining this hydrogen bond donor within a ring system, as seen in oxindole (B195798) and indazole derivatives, dramatically improved potency into the subnanomolar range. nih.gov
| Compound ID | Key Structural Feature | Potency (pIC₅₀) | Selectivity vs. γ-2 |
|---|---|---|---|
| 8 | Methoxyphenyl | 6.3 | - |
| 9 | Aniline (B41778) | 7.2 | - |
| 7 | Phenol | 7.9 | - |
| 11 | Oxindole | Subnanomolar | No inhibition observed |
| 12 | Indazole | Subnanomolar | No inhibition observed |
Development of Novel Therapeutic Agents
The structural versatility of the this compound scaffold has enabled its use in the development of therapeutic agents for various diseases.
Anticancer Agents: Derivatives of this scaffold have been explored as potent anticancer agents. In the context of uveal melanoma, compounds like GQ127 and GQ352 were developed as direct inhibitors of the oncogenic Gαq/11 proteins. researchgate.net These agents were shown to induce apoptosis and inhibit the viability, migration, and invasion of uveal melanoma cells. researchgate.net Other research has focused on synthesizing novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. nih.gov Several of these compounds exhibited excellent anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-28 (melanoma), with IC₅₀ values in the low micromolar range (1 to 10 μM). nih.gov
AMPAR Modulators for Neurological Disorders: The imidazo[1,2-a]pyrazine core was instrumental in the discovery of selective negative modulators of AMPARs associated with TARP γ-8, a target for epilepsy and other neurological conditions characterized by excessive excitatory neurotransmission. nih.gov This research led to the identification of JNJ-61432059, a potent and selective modulator developed from an isosteric pyrazolopyrimidine scaffold that addressed pharmacokinetic liabilities of the original imidazo[1,2-a]pyrazine series. nih.gov
Strategies for Enhancing Drug Efficacy and Specificity
A key challenge in drug development is optimizing a lead compound to maximize its therapeutic effect while minimizing off-target interactions. Research on this compound derivatives has employed several strategies to achieve this.
Isosteric Core Replacement: In the development of AMPAR/γ-8 modulators, the initial imidazo[1,2-a]pyrazine leads, while potent and brain-penetrant, suffered from high in vivo clearance. nih.gov To overcome this, researchers investigated isosteric core replacements. nih.gov Substituting the imidazo[1,2-a]pyrazine core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold successfully improved microsomal stability and reduced efflux liabilities, leading to the development of the improved candidate, JNJ-61432059. nih.gov
Targeted Structural Modifications: Specificity is crucial for therapeutic success. The development of AMPAR modulators demonstrated high selectivity for the TARP γ-8 subunit over the γ-2 subunit. nih.gov This was achieved through fine-tuning the substitutions on the core scaffold. For instance, SAR exploration revealed that while a hydrogen-bond donor was critical for potency against γ-8, none of the optimized compounds showed any inhibition of γ-2, indicating a high degree of selectivity. nih.gov Similarly, in the Gαq/11 inhibitor program, optimization efforts led to GQ352, which exhibited selective antiproliferative activity against UM cells. researchgate.net
Translational Research from In Vitro to Preclinical Models
The ultimate test of a potential therapeutic agent is its performance in a living system. Several drug discovery initiatives involving the this compound scaffold have successfully transitioned from in vitro assays to preclinical animal models.
The Gαq/11 inhibitor, GQ127, after demonstrating potent antitumor activities in uveal melanoma cell lines, was evaluated in a mouse xenograft model. researchgate.net The compound significantly suppressed UM tumor growth in vivo, providing a strong rationale for its potential as a treatment for this aggressive cancer. researchgate.net
In the AMPAR modulator program, compound JNJ-61432059 (derived from the core replacement strategy) was evaluated extensively in mice. nih.gov Following oral administration, it showed high target engagement in the hippocampus, a key brain region for seizure control. nih.gov Receptor occupancy was dose-dependent, and the compound demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov These findings in preclinical models validated the therapeutic hypothesis and the effectiveness of the lead optimization strategy. nih.gov
| Preclinical Model | Parameter | Result |
|---|---|---|
| Mouse Pharmacokinetics | Oral Bioavailability | Demonstrated good plasma and brain exposure |
| Mouse Hippocampus | Maximal Receptor Occupancy (10 mg/kg) | >90% at 1 hour |
| Mouse Corneal Kindling Model | Efficacy (ED₅₀) | 1.3 ± 0.1 mg/kg |
| Mouse Rotarod Test | Motor Function | No ataxia observed at therapeutic doses |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, within the active site of a target protein.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the currently available literature, research on analogous imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated the utility of this approach. For instance, studies on substituted 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, a structurally related core, have utilized molecular docking to investigate their binding interactions with various kinases implicated in cancer pathways. nih.govnih.gov These studies typically involve preparing the protein and ligand structures, performing the docking calculations using software like AutoDock or Schrödinger Suite, and analyzing the resulting poses and scoring functions to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts.
For this compound itself, future molecular docking simulations would be essential to identify potential protein targets and elucidate the structural basis of its activity. Such studies would be a critical step in understanding its pharmacological potential.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.
As with molecular docking, specific QSAR studies dedicated solely to this compound are not prominently featured in the scientific literature. However, QSAR analyses have been applied to the broader class of imidazo[1,2-a]pyrazine derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. These studies typically involve calculating a range of molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The insights gained from such models can guide the structural modification of the imidazo[1,2-a]pyrazine scaffold to optimize a desired biological response. The development of a QSAR model for a series of this compound derivatives would be a valuable endeavor for rational drug design.
Prediction of Molecular Descriptors and their Relevance to Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the chemical structure and are used in QSAR, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. Several molecular descriptors for this compound have been computationally predicted and are available in databases such as PubChem. nih.gov These descriptors provide insights into the physicochemical properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic behavior.
| Molecular Descriptor | Predicted Value | Potential Relevance to Biological Activity |
|---|---|---|
| Molecular Weight | 123.16 g/mol | Influences solubility, permeability, and diffusion across biological membranes. Generally, lower molecular weights are favored for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | -0.9 | Indicates the lipophilicity of the molecule. A negative value suggests higher hydrophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen bond donors is crucial for molecular recognition and binding to biological targets. This value is within the typical range for drug-like molecules. |
| Hydrogen Bond Acceptor Count | 3 | The number of hydrogen bond acceptors also plays a significant role in target binding and solubility. This value is also within the typical range for drug-like molecules. |
| Rotatable Bond Count | 0 | A low number of rotatable bonds suggests a more rigid structure, which can be favorable for binding affinity as it reduces the entropic penalty upon binding. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Predicts the transport properties of a drug, such as intestinal absorption and blood-brain barrier penetration. A TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability. |
The predicted molecular descriptors for this compound suggest that it possesses drug-like properties according to established guidelines like Lipinski's Rule of Five. Its relatively low molecular weight, moderate polarity (as indicated by XLogP3 and TPSA), and the presence of hydrogen bond donors and acceptors suggest that it has the potential for good oral bioavailability and the ability to interact with biological targets. The rigid nature of the fused ring system may also contribute favorably to its binding affinity for specific protein targets. These computational predictions provide a strong foundation for the further experimental investigation of this compound as a biologically active compound.
Advanced Analytical Research Techniques for 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Studies
Spectroscopic Methods for Structure Elucidation in Research
Spectroscopic techniques are indispensable for the detailed structural analysis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely utilized to confirm the identity and structural integrity of newly synthesized compounds within this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectra provide information on the chemical environment and connectivity of protons. For the this compound scaffold, the protons on the imidazole (B134444) ring (C2 and C3) are expected to appear in the aromatic region, while the protons of the tetrahydro-pyrazine ring (C5, C6, and C8) will be in the aliphatic region. The chemical shifts and coupling patterns are indicative of their relative positions. For instance, in derivatives of this scaffold, aromatic protons typically appear as singlets or multiplets in the range of 7.0-8.5 ppm. The methylene (B1212753) protons of the tetrahydro-pyrazine ring will exhibit characteristic shifts and couplings, often appearing as triplets or broad singlets depending on the substitution and conformational dynamics.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are typically observed in the downfield region of the spectrum (110-150 ppm) due to their aromaticity and proximity to nitrogen atoms. The aliphatic carbons of the tetrahydro-pyrazine ring will resonate at higher field strengths (typically 20-60 ppm). The precise chemical shifts are sensitive to the electronic effects of any substituents on the heterocyclic core.
Interactive Table 1: Representative NMR Data for a Substituted Imidazo[1,2-a]pyrazine (B1224502) Derivative tsijournals.com
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ar-H (imidazole ring & phenyl substituent) | 8.12 (s, 1H), 7.8 (d, 2H), 7.4 (s, 1H), 7.3-7.2 (m, 3H) | 106.0, 111.1, 124.5, 125.4, 126.1, 127.3, 127.4, 128.3, 131.0, 142.5, 145.7 |
| CH₃ | 2.55 (s, 3H) | 21.1 |
Mass Spectrometry (MS, HRMS, MS-FAB+)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
MS and HRMS (High-Resolution Mass Spectrometry) are crucial for confirming the molecular formula of this compound. The nominal mass of the parent compound is 123.16 g/mol . nih.gov High-resolution techniques can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For example, the calculated exact mass of C₆H₉N₃ is 123.0796. nih.gov The observation of a molecular ion peak corresponding to this mass in an HRMS spectrum provides strong evidence for the compound's identity.
In research involving derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used. For instance, the ESI-MS spectrum of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine shows a protonated molecular ion peak [M+H]⁺ at m/z 295, and its high-resolution mass was determined to be 295.1545, which is in close agreement with the calculated value of 295.1553 for C₁₇H₁₉ON₄. tsijournals.com
MS-FAB+ (Fast Atom Bombardment Mass Spectrometry) is another ionization technique that can be used for the analysis of such compounds, particularly for less volatile or thermally labile derivatives.
Predicted mass spectrometry data for the parent compound, this compound, indicates the expected m/z values for various adducts that may be observed. uni.lu
Interactive Table 2: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 124.08693 |
| [M+Na]⁺ | 146.06887 |
| [M+K]⁺ | 162.04281 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Key expected absorptions include:
C-H stretching: Aromatic C-H stretches from the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydro-pyrazine ring will appear just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring typically appear in the region of 1500-1650 cm⁻¹. For example, a characteristic absorption for the C=N stretch in a substituted imidazo[1,2-a]pyrazine has been observed around 1546 cm⁻¹. tsijournals.com
C-N stretching: The stretching vibrations of the carbon-nitrogen single bonds in the tetrahydro-pyrazine ring are expected in the 1000-1350 cm⁻¹ region.
Interactive Table 3: Characteristic IR Absorption Bands for a Substituted Imidazo[1,2-a]pyrazine Derivative tsijournals.com
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3136 |
| Aliphatic C-H | Stretching | ~2945 |
| C=N | Stretching | ~1646 |
| C-N | Stretching | ~1260 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its derivatives. By employing a suitable stationary phase (e.g., C18) and a mobile phase, the compound of interest can be separated from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the peak corresponding to the target compound in the chromatogram. The development of a robust HPLC method is a critical step in the quality control of these compounds in a research setting.
Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Progress
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for monitoring the progress of reactions that synthesize this compound or its derivatives. By taking small aliquots from the reaction mixture at different time points, researchers can identify the presence of starting materials, intermediates, and the desired product, each distinguished by its retention time and mass-to-charge ratio. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of certain imidazo[1,2-a]pyrazine derivatives, LC-MS has been used to confirm the formation of key intermediates. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of New Therapeutic Applications and Targets
The versatile structure of the imidazo[1,2-a]pyrazine (B1224502) core has enabled its investigation across a wide range of biological targets. Initially recognized for activities including anti-inflammatory, antimicrobial, and antiviral properties, recent research has unveiled more specific and potent applications. researchgate.net
A significant area of exploration is in oncology. Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of Gαq proteins, which are linked to oncogenic mutations in uveal melanoma. researchgate.net One such derivative, GQ352, was found to have selective antiproliferative activity against uveal melanoma cells by directly binding to Gαq and inhibiting the dissociation of the Gαβγ heterotrimer. researchgate.net Another emerging cancer-related target is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.gov Potent and selective imidazo[1,2-a]pyrazine-based ENPP1 inhibitors have been developed, which enhance the immune response and are considered promising agents for cancer immunotherapy. nih.gov
Beyond cancer, this scaffold is being explored for neurological conditions. Certain derivatives act as negative allosteric modulators of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov This selectivity offers a potential therapeutic avenue for conditions involving AMPAR signaling, such as epilepsy. nih.gov Furthermore, the core structure has been investigated for its potential in treating microbial infections, with some derivatives showing promising antibacterial and antifungal activity against various strains. researchgate.nettsijournals.com
Development of Derivatives with Enhanced Potency and Selectivity
Medicinal chemistry efforts are focused on modifying the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core to create derivatives with superior potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
In the development of AMPAR modulators, researchers found that replacing a pyrazole (B372694) group with a phenol (B47542) and incorporating a para-fluorophenyl group at the C-2 position resulted in a derivative with a tenfold increase in potency and high selectivity for the TARP γ-8 subunit over other subunits. nih.gov
For ENPP1 inhibitors, a specific imidazo[1,2-a]pyrazine derivative, designated as compound 7 in one study, demonstrated substantial inhibitory activity with an IC50 value as low as 5.70 nM. nih.gov This compound also showed weak inhibition against related enzymes ENPP2 and ENPP3, highlighting its high selectivity. nih.gov
In the context of anticancer applications, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have been synthesized. nih.gov Among these, compounds 4e and 4f showed excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range (1 to 10 μM), comparable to reference drugs like 5-fluorouracil (B62378) and etoposide (B1684455). nih.gov
| Derivative Class | Target | Key Structural Modification | Measured Potency (IC50) | Selectivity Highlight |
|---|---|---|---|---|
| AMPAR Modulator | AMPA Receptor / TARP γ-8 | para-fluorophenyl at C-2 position | 7.9 (pIC50) | Exquisite selectivity over γ-2 subunit nih.gov |
| ENPP1 Inhibitor | ENPP1 | Undisclosed proprietary modifications | 5.70 nM | Weak inhibition against ENPP2 and ENPP3 nih.gov |
| Anticancer Agent | Kinases linked to MCF-7 & SK-MEL-28 | Sulfonamide moiety | 1 - 10 μM | Activity comparable to etoposide nih.gov |
| Gαq/11 Inhibitor | Gαq protein | Undisclosed proprietary modifications | 8.9 μM | Directly inhibits dissociation of Gαβγ heterotrimers researchgate.net |
Investigation into Novel Synthetic Pathways for Scalability and Efficiency
The advancement of therapeutic candidates from discovery to clinical application requires robust and scalable synthetic methods. Research into the synthesis of the this compound core and its derivatives has focused on improving yield, reducing reaction times, and ensuring industrial feasibility.
Traditional synthetic routes often involve multi-step sequences, such as the reaction of an aminopyrazine with a halo-ketone followed by cyclization and subsequent functional group transformations. researchgate.net While effective at a lab scale, these methods can be cumbersome for large-scale production.
More recent advancements have focused on developing more efficient processes. For instance, the use of one-pot, multi-component reactions has been explored to streamline the synthesis of the imidazo[1,2-a]pyrazine scaffold. rsc.org A significant development for industrial-scale production is the application of flow chemistry. vulcanchem.com This technique has been used to synthesize analogs, enhancing yields to between 85-92% and dramatically reducing reaction times to 30 minutes or less. vulcanchem.com Critical parameters for such a process include precise control over temperature (110–130°C) and the use of specific catalysts like Pd(OAc)₂/XPhos. vulcanchem.com These modern synthetic strategies are crucial for making these promising compounds available for extensive preclinical and clinical evaluation.
Advanced Preclinical Development and In Vivo Efficacy Studies
Promising derivatives of this compound are being advanced into preclinical studies to evaluate their efficacy and behavior in living organisms. These in vivo studies are a critical step in the drug development process. walshmedicalmedia.com
In the field of oncology, an imidazo[1,2-a]pyrazine derivative known as GQ127 was tested in a mouse xenograft model of uveal melanoma. The compound was found to significantly suppress tumor growth without causing severe toxicity at the tested dose, providing a strong rationale for its further development. researchgate.net Another study on an ENPP1 inhibitor showed that the compound not only had efficient pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov The combination treatment achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov
In the area of neuroscience, a pyrazolopyrimidine-based analog developed from an imidazopyrazine lead, compound 26 (JNJ-61432059), was evaluated in rodent seizure models. nih.gov Following oral administration, the compound showed time- and dose-dependent receptor occupancy in the mouse hippocampus and provided robust protection against seizures without negatively affecting motor function. nih.gov These in vivo results demonstrate the real-world therapeutic potential of compounds built upon the imidazo[1,2-a]pyrazine scaffold.
Q & A
Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?
The compound can be synthesized via catalytic hydrogenation of imidazo[1,2-a]pyrazine using platinum(IV) oxide (PtO₂) under hydrogen pressure (4 bar) in 2-methoxyethanol. This method achieves a 76% yield, followed by purification via column chromatography with a solvent system of dichloromethane, 7N ammonia, and methanol (95:5) . For intermediates, borane-THF complex reductions or sodium triacetoxyhydroborate-mediated reductive aminations are employed, though these require careful handling due to borane-related impurities .
Q. How can researchers characterize the purity and structure of synthesized derivatives?
Key methods include:
- NMR spectroscopy : Distinct proton signals (e.g., singlets for –CO–NH–N– or –N=HC–Ar groups) and integration ratios confirm structural motifs .
- Mass spectrometry : (M+H)⁺ peaks validate molecular weights .
- IR spectroscopy : Functional groups like carbonyl (C=O) or hydrazide (NH–NH₂) are identified via characteristic stretches .
- Chromatography : Column chromatography or HPLC ensures purity, particularly after borane-mediated steps .
Q. What preliminary biological assays are suitable for evaluating derivatives of this scaffold?
- Antibacterial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Antiviral potential : Cell-based assays using HEK-293 cells expressing viral targets (e.g., HIV) via fluorescence-based Ca²⁺ mobilization .
- Enzyme inhibition : Fluorescence assays for ion channels (e.g., TRPC5) to assess target engagement .
Advanced Research Questions
Q. How does ring saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated analogs) affect biological potency?
Partial saturation of the imidazo[1,2-a]pyrazine core enhances potency in target-specific contexts. For example, tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., 13 ) showed a 10-fold improvement in NaV1.7 inhibition compared to unsaturated analogs due to improved conformational flexibility and binding pocket compatibility . Molecular dynamics simulations or docking studies can rationalize these effects by analyzing ligand-receptor interactions .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this scaffold?
- Isosteric replacements : Substituting pyrazine with pyrimidine or pyridazine rings (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) can optimize selectivity .
- Regiochemical adjustments : Rearranging substituents (e.g., moving trifluoromethyl groups from position 2 to 3) may address off-target effects .
- Pharmacophore mapping : Fragment-based approaches (e.g., monocyclic piperazin-2-one derivatives) isolate critical binding motifs while reducing metabolic instability .
Q. How can researchers design target-selective inhibitors using this scaffold?
- TRPC5 inhibitors : Introduce pyridazinone substituents to enhance nephroprotective efficacy. Fluorescence-based Ca²⁺ assays in HEK-293 cells validate TRPC5 selectivity over related channels (e.g., TRPC4) .
- Antimalarial agents : Incorporate aryl sulfonamide groups (e.g., mCMQ069 ) for single-dose efficacy. In vivo models (e.g., P. berghei-infected mice) assess parasite clearance and pharmacokinetics .
- Neuroprotective agents : Hydrazone derivatives (e.g., 8a–k ) are optimized via logP adjustments to cross the blood-brain barrier .
Q. What advanced analytical techniques address stability or impurity challenges?
- LC-MS/MS : Detects borane-related byproducts (e.g., from THF complex reductions) and quantifies degradation products under oxidative stress .
- X-ray crystallography : Resolves regiochemical ambiguities in substituted analogs (e.g., trifluoromethyl positional isomers) .
- Metabolite profiling : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
